molecular formula C22H26N2O3 B2469189 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methylphenoxy)acetamide CAS No. 1005294-65-4

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methylphenoxy)acetamide

Cat. No. B2469189
CAS RN: 1005294-65-4
M. Wt: 366.461
InChI Key: IVNXEGXOEKFWHA-UHFFFAOYSA-N
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Description

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methylphenoxy)acetamide, also known as ITQ-29, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. ITQ-29 is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives.

Scientific Research Applications

Organic Synthesis

Research in organic synthesis often involves the development of novel methods for constructing complex molecules. For instance, the synthesis of tetrahydroquinoline derivatives is a topic of interest due to their relevance in pharmaceuticals and materials science. A study describes the facile three-step synthesis of (±)-crispine A via an acyliminium ion cyclisation, showcasing a high-yielding method for constructing tetrahydroquinoline structures from readily available precursors (King, 2007). This example illustrates the broader context of synthetic chemistry's role in enabling the production of complex organic molecules, which could encompass compounds like N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methylphenoxy)acetamide.

Pharmaceutical Applications

In the pharmaceutical domain, the structural motifs present in this compound are often explored for their potential biological activities. For example, quinoline and tetrahydroquinoline derivatives have been studied for their antimalarial, anticancer, and antimicrobial properties. A study on the effect of quinolinyl acrylate derivatives on prostate cancer both in vitro and in vivo demonstrates the potential of quinoline derivatives as antitumor agents, highlighting the relevance of similar compounds in therapeutic contexts (Rodrigues et al., 2012).

Material Science

Compounds with the tetrahydroquinoline core are also of interest in material science for their optical and electronic properties. The synthesis and characterization of heterocyclic compounds, including tetrahydroquinolines, are crucial for developing new materials with potential applications in electronics, photonics, and as sensors. Studies focusing on the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline based amides shed light on how these compounds can form complexes with enhanced fluorescence emission, which could be leveraged in sensor technologies or as fluorescent markers (Karmakar et al., 2007).

properties

IUPAC Name

2-(2-methylphenoxy)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-15(2)22(26)24-12-6-8-17-10-11-18(13-19(17)24)23-21(25)14-27-20-9-5-4-7-16(20)3/h4-5,7,9-11,13,15H,6,8,12,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNXEGXOEKFWHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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